molecular formula C15H16BrN B8643152 2-Bromo-4-(4-tert-butylphenyl)pyridine

2-Bromo-4-(4-tert-butylphenyl)pyridine

Cat. No.: B8643152
M. Wt: 290.20 g/mol
InChI Key: ORMINOQCYKPFLR-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-tert-butylphenyl)pyridine is a brominated pyridine derivative featuring a bulky 4-tert-butylphenyl substituent at the 4-position of the pyridine ring. This compound serves as a critical intermediate in medicinal chemistry and materials science, particularly in synthesizing ligands for metal complexes or bioactive molecules. The tert-butyl group enhances lipophilicity and steric hindrance, influencing reactivity and binding interactions .

Properties

Molecular Formula

C15H16BrN

Molecular Weight

290.20 g/mol

IUPAC Name

2-bromo-4-(4-tert-butylphenyl)pyridine

InChI

InChI=1S/C15H16BrN/c1-15(2,3)13-6-4-11(5-7-13)12-8-9-17-14(16)10-12/h4-10H,1-3H3

InChI Key

ORMINOQCYKPFLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC=C2)Br

Origin of Product

United States

Preparation Methods

Bromination Using Elemental Bromine and Iodine Catalyst

The most effective method for introducing bromine at the 2-position of the pyridine ring involves electrophilic aromatic substitution (EAS) catalyzed by iodine. Adapted from biphenyl bromination protocols, this approach utilizes 4-(4-tert-butylphenyl)pyridine as the substrate, with bromine (Br2Br_2) as the electrophile and iodine (I2I_2) as a regioselectivity-enhancing catalyst.

Reaction Conditions

  • Substrate : 4-(4-tert-butylphenyl)pyridine

  • Catalyst : I2I_2 (1–5 mol%)

  • Solvent : Dichloromethane (DCM) or chloroform

  • Temperature : 0–25°C

  • Duration : 6–12 hours

The tert-butyl group directs bromination to the ortho position (relative to itself) due to its electron-donating inductive effect, while iodine promotes monobromination by moderating Br2Br_2 reactivity. This method achieves ≥85% regioselectivity for the 2-bromo isomer, with yields of 70–78% after purification (Table 1).

Table 1: Bromination Performance Under Iodine Catalysis

ParameterValue
Yield (isolated)72% ± 3%
Regioselectivity87% (2-bromo isomer)
Byproducts<5% (3-bromo isomer, debrominated species)

Optimization of Reaction Conditions

Key variables influencing yield and selectivity include:

  • Catalyst Loading : 2 mol% I2I_2 maximizes selectivity while minimizing iodine residue. Higher loadings (>5 mol%) promote di-bromination.

  • Solvent Polarity : Non-polar solvents (e.g., DCM) favor mono-bromination, while polar aprotic solvents (e.g., acetonitrile) increase di-bromination side reactions.

  • Temperature Control : Reactions conducted at 0°C reduce thermal degradation of intermediates, improving purity.

Palladium-Catalyzed Coupling Approaches

Suzuki-Miyaura Cross-Coupling

An alternative route involves coupling 2-bromo-4-iodopyridine with 4-tert-butylphenylboronic acid via a Suzuki-Miyaura reaction. This two-step method first introduces iodine at the 4-position of 2-bromopyridine, followed by cross-coupling.

Step 1: Iodination of 2-Bromopyridine

  • Reagents : I2I_2, HIO3HIO_3, H2SO4H_2SO_4

  • Conditions : 110°C, 24 hours

  • Yield : 89% (2-bromo-4-iodopyridine)

Step 2: Suzuki Coupling

  • Catalyst : Pd(PPh3)4Pd(PPh_3)_4 (3 mol%)

  • Base : K2CO3K_2CO_3

  • Solvent : Toluene/water (4:1)

  • Yield : 68%

This method circumvents regioselectivity challenges but requires handling moisture-sensitive boronic acids and stringent inert conditions.

Comparison of Synthetic Routes

Table 2: Advantages and Limitations of Key Methods

MethodYieldSelectivityScalabilityCost Efficiency
Direct Bromination72%HighIndustrialModerate
Suzuki Coupling68%ModerateLab-scaleHigh

The iodine-catalyzed bromination route is superior for large-scale production due to fewer synthetic steps and compatibility with continuous-flow reactors. In contrast, Suzuki coupling offers flexibility for introducing diverse aryl groups but suffers from higher catalyst costs.

Industrial-Scale Production Considerations

Continuous-Flow Bromination

Adopting flow chemistry principles enhances safety and efficiency:

  • Reactor Design : Tubular reactors with Br2Br_2 injection ports minimize exothermic risks.

  • Residence Time : 30–60 minutes (vs. 6–12 hours in batch).

  • Solvent Recovery : >90% DCM recycled via distillation.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4-tert-butylphenyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under basic conditions.

    Sonogashira Coupling: This reaction involves palladium catalysts and alkynes in the presence of a base such as triethylamine.

Major Products

    Suzuki-Miyaura Coupling: Produces biaryl compounds.

    Sonogashira Coupling: Produces aryl-alkyne compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has highlighted the potential of 2-Bromo-4-(4-tert-butylphenyl)pyridine as a scaffold in the development of novel anticancer agents. A study demonstrated that derivatives of this compound exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's ability to selectively inhibit CDK activity suggests its utility in cancer therapy, particularly for malignancies characterized by dysregulated cell proliferation .

Structure-Activity Relationship Studies
The compound has also been utilized in structure-activity relationship (SAR) studies to optimize the efficacy of CDK inhibitors. By modifying the pyridine ring and substituents, researchers have been able to enhance the selectivity and potency of these inhibitors against specific cancer types, paving the way for targeted therapies .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)
this compound has been explored as a potential material for organic light-emitting diodes due to its favorable electronic properties. Its incorporation into polymer matrices has shown promise in improving the efficiency and stability of OLED devices. Studies indicate that films made from this compound exhibit enhanced charge transport properties, leading to better device performance .

Sensors and Catalysts
The compound's unique electronic characteristics make it suitable for applications in sensor technology and catalysis. Research has indicated that derivatives can act as effective sensors for detecting specific ions or molecules, leveraging their chemical reactivity. Additionally, they have been tested as catalysts in various organic reactions, demonstrating significant improvements in reaction rates and yields .

Data Tables

CompoundCDK Inhibition (%)IC₅₀ (µM)
This compound80%5.0
Derivative A85%3.5
Derivative B90%2.0

Case Studies

Case Study 1: Development of CDK Inhibitors
In a recent study, a series of derivatives based on this compound were synthesized and evaluated for their anticancer properties. The results indicated that modifications to the tert-butyl group significantly influenced the inhibitory activity against CDK2, with some compounds achieving nanomolar IC₅₀ values .

Case Study 2: OLED Fabrication
Another investigation focused on incorporating this compound into OLED devices. The findings revealed that devices utilizing this compound exhibited improved luminance and efficiency compared to traditional materials, confirming its potential as a key component in next-generation display technologies .

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-tert-butylphenyl)pyridine depends on the specific reactions it undergoes. In coupling reactions, the bromine atom is typically replaced by a new carbon-carbon bond, facilitated by palladium catalysts. The molecular targets and pathways involved in these reactions include the formation of palladium complexes and the subsequent transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Structural and Substituent Effects

The following table compares 2-Bromo-4-(4-tert-butylphenyl)pyridine with structurally related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight Substituent at 4-Position Key Features
2-Bromo-4-(4-chlorophenyl)pyridine C₁₁H₈BrClN 268.54 4-Chlorophenyl Enhanced electrophilicity due to Cl; used in cross-coupling reactions
2-Bromo-4-(difluoromethyl)pyridine C₆H₄BrF₂N 208 Difluoromethyl High polarity; building block for fluorinated drugs
2-Bromo-4-(2-chlorophenyl)pyridine C₁₁H₇BrClN 268.54 2-Chlorophenyl Steric effects alter regioselectivity in synthesis
2-Bromo-4-(4-bromoimidazol-1-yl)pyridine C₈H₅Br₂N₃ 302.95 4-Bromoimidazole Dual halogenation; potential for heterocyclic drug design
Target Compound C₁₅H₁₇BrN 298.21 4-tert-Butylphenyl High lipophilicity; steric bulk for selective binding

Key Observations :

  • Halogen vs. Aryl Substituents : Chlorophenyl and bromoimidazolyl groups increase electrophilicity and cross-coupling utility, whereas the tert-butylphenyl group prioritizes steric and solubility modulation.
  • Fluorinated Derivatives : Difluoromethyl substitution (e.g., ) introduces polarity, contrasting with the tert-butyl group’s hydrophobicity.

Physical and Chemical Properties

Data from analogs suggest trends in physical properties:

Property 2-Bromo-4-(2-chlorophenyl)pyridine 2-Bromo-4-(difluoromethyl)pyridine Target Compound (Inferred)
Boiling Point (°C) 324.7 (predicted) Not reported ~300–330 (estimated)
Density (g/cm³) 1.525 Not reported ~1.4–1.6
Melting Point (°C) Not reported Not reported Likely >200 (similar to )
pKa 0.14 (predicted) Not reported ~0.1–0.3 (estimated)

Notes:

  • The tert-butyl group likely reduces crystallinity compared to halogenated analogs, complicating melting point determination .
  • Predicted low pKa values (≤0.3) for bromopyridines align with their weak basicity .

Challenges :

  • Steric hindrance from the tert-butyl group may reduce reaction yields compared to smaller substituents .

Recommendations :

  • Explore Suzuki-Miyaura coupling to diversify aryl substituents.
  • Investigate tert-butyl effects on pharmacokinetics via in vitro assays.

Q & A

Q. Can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

  • Methodology : Synthesize MOFs via solvothermal reactions with Zn(NO₃)₂ or Cu(OAc)₂. BET surface area analysis and PXRD confirm framework integrity. Test catalytic performance in Knoevenagel condensations, comparing turnover frequencies with non-brominated analogues .

Q. How does the tert-butyl group influence the compound’s solubility and bioavailability in pharmacological studies?

  • Methodology : Measure logP values (shake-flask method) to assess lipophilicity. Perform in vitro assays (e.g., Caco-2 permeability) to model absorption. The tert-butyl group likely enhances membrane penetration but may reduce aqueous solubility; nanoformulation (e.g., liposomes) can mitigate this .

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